3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide
Description
This compound features a benzofuran core substituted at the 3-position with a biphenyl-acetamido group and at the 2-position with a carboxamide linked to a 2-ethoxyphenyl moiety.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4/c1-2-36-27-15-9-7-13-25(27)32-31(35)30-29(24-12-6-8-14-26(24)37-30)33-28(34)20-21-16-18-23(19-17-21)22-10-4-3-5-11-22/h3-19H,2,20H2,1H3,(H,32,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGHEZNQBCZRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Benzofuran vs. Indole Derivatives
Compound from : N-(2-(2-(4-Chlorophenoxy)Acetamido)Phenyl)-1H-Indole-2-Carboxamide replaces the benzofuran with an indole ring. Indole’s larger π-system and hydrogen-bonding capability (via the NH group) may alter binding affinity compared to benzofuran.
Benzofuran vs. Propenamide Derivatives
Compound from : 3-(2’-Fluoro-[1,1’-Biphenyl]-4-yl)-N-(4-Methoxybenzyl)Propenamide substitutes benzofuran with a propenamide chain. This linear structure lacks the rigidity of benzofuran, likely reducing target selectivity. The 4-methoxybenzyl group increases lipophilicity (logP) compared to the 2-ethoxyphenyl group in the target compound .
Substituent Variations on the Aromatic Rings
Biphenyl-Acetamido Modifications
Compound from : 3-(2-([1,1'-Biphenyl]-4-yl)Acetamido)-N-(3-Fluorophenyl)Benzofuran-2-Carboxamide shares the benzofuran and biphenyl-acetamido groups but differs in the carboxamide substituent (3-fluorophenyl vs. 2-ethoxyphenyl). The fluorine atom’s electronegativity may enhance binding to electron-deficient targets, while the ethoxy group’s bulkiness could improve pharmacokinetic properties (e.g., half-life) .
Compound from : N-(2-(4-Benzoyl/Chlorobenzoyl)Benzofuran-3-yl)-2-(Substituted)-Acetamides feature benzoyl or chlorobenzoyl groups instead of biphenyl.
Carboxamide Substituent Comparisons
Compound from : N-(3-(2-((3-(Dimethylamino)Propyl)Amino)-2-Oxoacetyl)-[1,1′-Biphenyl]-4-yl)-2-Naphthamide incorporates a dimethylaminopropyl chain and naphthamide group. However, the complex structure may hinder synthetic scalability compared to the simpler 2-ethoxyphenyl group .
Compound from : N-(2-(tert-Butyl)Phenyl)-4'-Methoxy-N-(1-Phenyl-2-(Pyridin-2-yl)Ethyl)-[1,1'-Biphenyl]-4-Carboxamide includes a pyridyl moiety and tert-butyl group.
Structural and Functional Data Tables
Critical Analysis of Research Findings
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-ethoxyphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and target affinity. Fluorine () and chlorine () substituents improve binding but may increase toxicity .
- Benzofuran Rigidity : The benzofuran core’s planar structure () favors interactions with flat binding pockets (e.g., kinase ATP sites), whereas indole () or propenamide () derivatives offer conformational flexibility for diverse targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
